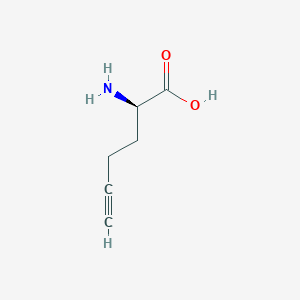

(2R)-2-aminohex-5-ynoic Acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminohex-5-ynoic Acid can be achieved through various synthetic routes. One common method involves the use of propargyl bromide and glycine derivatives . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is carried out under controlled temperature conditions to ensure the desired stereochemistry is maintained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity . The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

(2R)-2-aminohex-5-ynoic Acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the triple bond to a double or single bond.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Oxo derivatives such as 2-oxo-5-hexynoic acid.

Reduction: Reduced forms like 2-amino-5-hexenoic acid or 2-aminohexanoic acid.

Substitution: Amides and other substituted derivatives.

Aplicaciones Científicas De Investigación

(2R)-2-aminohex-5-ynoic Acid has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (2R)-2-aminohex-5-ynoic Acid involves its interaction with specific molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure . It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

(2R,4S)-2-Amino-4-hydroxy-5-hexynoic acid: Similar structure but with an additional hydroxyl group.

2-Amino-5-hexynoic acid: The racemic mixture of the compound.

Uniqueness

(2R)-2-aminohex-5-ynoic Acid is unique due to its specific stereochemistry and the presence of both an amino group and a triple bond in its structure . This combination of features makes it a valuable compound for studying stereochemical effects in chemical reactions and for developing chiral drugs and materials .

Actividad Biológica

(2R)-2-aminohex-5-ynoic acid, also known as homopropargylglycine, is a non-proteinogenic amino acid that has garnered interest due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula CHNO and a molecular weight of 113.14 g/mol. Its structure includes an alkyne functional group, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Cystathionase : This compound acts as a potent inactivator of pyridoxal phosphate-dependent cystathionase, which plays a critical role in the transsulfuration pathway and the metabolism of sulfur-containing amino acids .

- NMDA Receptor Modulation : It has been shown to exhibit moderate affinity for NMDA receptors, suggesting potential implications in neuropharmacology. Compounds derived from this compound have been synthesized and tested for their antagonistic effects on these receptors .

Antitumor Activity

Research indicates that alkynyl-containing compounds, including this compound, possess significant antitumor properties. A study compiled data on various alkynyl compounds isolated from mushrooms, highlighting their cytotoxic effects against cancer cell lines. The specific mechanisms include:

- Induction of apoptosis in tumor cells.

- Inhibition of cell proliferation through cell cycle arrest.

Antimicrobial Properties

This compound exhibits antibacterial activity, particularly against certain strains of bacteria. For instance, derivatives of this compound have been isolated from mushrooms like Cortinarius claricolor, demonstrating efficacy against bacterial pathogens .

Case Studies

- Isolation from Mushrooms : A study documented the isolation of this compound from the mushroom Trogia venenata, where it was assessed for various biological activities. The compound showed promising results in both antimicrobial and cytotoxic assays .

- Synthesis and Testing : In a recent research effort, derivatives of this compound were synthesized and evaluated for their NMDA receptor antagonism. These studies revealed that modifications to the alkyne group significantly influenced the biological activity, emphasizing the importance of structure-activity relationships in drug design .

Data Summary

Propiedades

IUPAC Name |

(2R)-2-aminohex-5-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h1,5H,3-4,7H2,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJGNWMYSYORS-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00447532 | |

| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211054-02-3 | |

| Record name | 5-Hexynoic acid, 2-amino-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00447532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.